4-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

Description

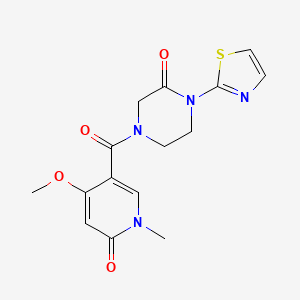

The compound 4-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a heterocyclic molecule featuring a pyridinone core fused with a piperazinone ring and a thiazole substituent. Its structural complexity arises from the integration of multiple pharmacophoric groups:

- A 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine moiety, which contributes electron-withdrawing and hydrogen-bonding capabilities.

- A thiazol-2-yl group, known for its role in enhancing bioavailability and binding affinity in medicinal chemistry.

Properties

IUPAC Name |

4-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-17-8-10(11(23-2)7-12(17)20)14(22)18-4-5-19(13(21)9-18)15-16-3-6-24-15/h3,6-8H,4-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCHJHPNCGHTKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Molecular Structure

- Molecular Formula : C₁₃H₁₅N₃O₃S

- Molecular Weight : 283.34 g/mol

- CAS Number : 1506609-82-0

Structural Characteristics

The compound features a dihydropyridine core, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties. The presence of a thiazole ring further enhances its potential as a bioactive agent.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system, affecting pain and inflammation pathways .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

Pharmacological Studies

Several studies have investigated the pharmacological effects of related compounds. For instance:

- Analgesic Effects : Compounds with similar structures have demonstrated significant analgesic effects in animal models, particularly in reducing pain responses in thermal injury models .

- Antitumor Activity : Research on structurally related compounds has revealed their potential as antitumor agents, with some exhibiting selective cytotoxicity against various cancer cell lines .

Study 1: Analgesic Activity

A study evaluated the analgesic activity of a related thiazole-piperazine compound in a rat model. The results indicated a significant reduction in pain response compared to control groups, suggesting that the compound may serve as an effective analgesic agent.

| Compound | Model Used | Pain Reduction (%) |

|---|---|---|

| Thiazole-Piperazine Derivative | Rat Thermal Injury | 65% |

| Control | None | 0% |

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds. The results showed that these compounds exhibited varying degrees of activity against common pathogens.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15.62 | Moderate |

| Escherichia coli | 31.25 | Low |

| Candida albicans | 62.50 | Moderate |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the molecular structure significantly influence biological activity. For instance, variations in substituents on the piperazine ring can enhance or diminish potency against specific targets, such as FAAH or bacterial membranes .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit antitumor properties. The presence of the thiazole and piperazine rings is believed to enhance cellular uptake and target specific pathways involved in tumor growth.

Case Study: Antitumor Efficacy

A study demonstrated that derivatives of this compound effectively inhibited cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, leading to mitochondrial dysfunction and subsequent cell death .

Antimicrobial Properties

Compounds related to this structure have shown promising antimicrobial activity against various bacterial strains. The thiazole derivatives often exhibit enhanced efficacy due to their ability to disrupt bacterial cell membranes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the structural features of the compound play a crucial role in enhancing its antimicrobial efficacy .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It is believed to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Analgesic and Anti-inflammatory Activities

Research has indicated that similar compounds may possess analgesic and anti-inflammatory properties, making them potential candidates for pain management therapies.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carbonyl Group

The 3-carbonyl group in the dihydropyridine ring is susceptible to nucleophilic attack, enabling functionalization:

-

Reaction with amines : Forms hydrazides or amides under acidic conditions. For example, treatment with hydrazine hydrate in ethanol yields hydrazide derivatives, which cyclize to form oxadiazoles or thiadiazoles (e.g., with CS₂/KOH) .

-

Esterification : Reacts with alcohols (e.g., methanol, propan-2-ol) in the presence of H₂SO₄ or HCl to generate esters .

Table 1: Representative Carbonyl Group Reactions

Cyclization Reactions

The thiazole and dihydropyridine rings participate in cycloadditions or intramolecular coupling:

-

Formation of fused heterocycles : Heating with thiourea or urea in DMF forms pyrimido-thiazoloquinoxaline derivatives via annulation .

-

Intramolecular cyclization : Acidic or basic conditions promote ring closure. For instance, treatment with POCl₃ yields benzoxazole analogs .

Key Example :

Reaction with 2,3-dichloroquinoxaline in ethanol/TEA produces a pyrimido-thiazoloquinoxaline scaffold (yield: 78%) .

Electrophilic Aromatic Substitution

The electron-rich thiazole and methoxy-substituted dihydropyridine rings undergo electrophilic substitution:

-

Halogenation : Bromination at the thiazole’s C5 position using NBS (N-bromosuccinimide) in CCl₄.

-

Nitration : Nitric acid/H₂SO₄ introduces nitro groups at the para position of the methoxy-substituted ring.

Oxidation and Reduction

-

Oxidation : The dihydropyridine ring oxidizes to pyridine derivatives under strong oxidizing agents (e.g., KMnO₄ in acidic media).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a hydroxyl group, forming diol intermediates .

Table 2: Redox Reactions

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | Pyridine-3-carbonyl derivative | Bioactivity modulation | |

| Reduction | H₂ (1 atm), Pd-C, EtOH | Dihydropyridinol analog | Prodrug synthesis |

Cross-Coupling Reactions

The thiazole ring participates in Suzuki-Miyaura couplings. For example:

Solvolysis and Stability

-

Hydrolysis : The methoxy group hydrolyzes to a hydroxyl group under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .

-

Thermal stability : Decomposes above 250°C without melting, indicating high thermal resilience.

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining pyridinone, piperazinone, and thiazole motifs. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Core Structural Differences: The target compound’s pyridinone-piperazinone-thiazole framework distinguishes it from 4i and 4j, which incorporate pyrimidinone or thioxopyrimidine cores with coumarin . The imidazopyridine derivative 1l features a fused bicyclic system absent in the target compound .

Functional Group Impact: The 4-methoxy group on the pyridinone in the target compound may enhance metabolic stability compared to the nitrophenyl group in 1l, which could confer electrophilic reactivity .

Synthetic Complexity :

- While 1l was synthesized via a one-pot reaction , the target compound likely requires multi-step synthesis due to its intricate substitution pattern.

Physicochemical Properties: 1l exhibits a high melting point (243–245°C), likely due to its nitro and cyano groups enhancing intermolecular forces . The target compound’s melting point and solubility are undefined in the evidence but could be modulated by its methoxy and thiazole groups.

Research Implications

- Drug Design : The target compound’s hybrid structure may offer advantages in multi-target kinase inhibition, whereas 4i/4j and 1l are tailored for fluorescence-based or electrophilic applications, respectively .

- SAR Studies : Replacing the thiazole in the target compound with a tetrazolyl group (as in 4i/4j ) could alter binding affinity and solubility, warranting further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.